1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea
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Overview
Description
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a synthetic organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinazolinone core, a furan ring, and a phenylurea moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea typically involves the coupling of a furan derivative with a quinazolinone precursor. One common method includes the reaction of 2-furoic acid with furfurylamine to form a furan-2-ylmethyl intermediate. This intermediate is then reacted with a quinazolinone derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield. The use of effective coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor can optimize the reaction conditions, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea
- 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea
Uniqueness
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea stands out due to its unique combination of a quinazolinone core, a furan ring, and a phenylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H16N4O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O3/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
InChI Key |
SBICLGUEIGCRGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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